Bedaquiline Fumarate

Tuberculosis Drug Resistance Diarylquinoline

Bedaquiline fumarate is the first-in-class diarylquinoline antimycobacterial agent targeting mycobacterial ATP synthase, approved by the US FDA for pulmonary MDR-TB combination therapy. Researchers face challenges sourcing high-purity material with consistent bioactivity for resistant-strain studies. - Novel mechanism: inhibits ATP synthase without cross-resistance to fluoroquinolones, isoniazid, or rifampicin (MIC 0.125-0.5 mg/L against TDR-TB strains). - BCS Class II formulation benchmark: Soluplus®-based ternary solid dispersions achieve 20.43-fold solubility enhancement for pediatric or fixed-dose combination development. - Reference standard utility: essential for MIC determination panels monitoring Rv0678 mutant resistance (2-8× MIC shift) and evaluating next-generation diarylquinoline analogues.

Molecular Formula C36H35BrN2O6
Molecular Weight 671.6 g/mol
CAS No. 845533-86-0
Cat. No. B1667904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBedaquiline Fumarate
CAS845533-86-0
Synonyms1-(6-bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-(3-fluorophenyl)-1-phenyl-butan-2-ol
AIDS-222089
AIDS222088
Bedaquiline
bedaquiline fumarate
R207910
TMC207
Molecular FormulaC36H35BrN2O6
Molecular Weight671.6 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m1./s1
InChIKeyZLVSPMRFRHMMOY-WWCCMVHESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bedaquiline Fumarate (CAS 845533-86-0): A First-in-Class Diarylquinoline for Multidrug-Resistant Tuberculosis


Bedaquiline fumarate (R403323, TMC207 fumarate), the fumarate salt of the active pharmaceutical ingredient bedaquiline, is the first-in-class diarylquinoline antimycobacterial agent approved by the US FDA in December 2012 for the treatment of pulmonary multidrug-resistant tuberculosis (MDR-TB) as part of combination therapy . The compound exerts its bactericidal effect through a novel mechanism of action—inhibition of the mycobacterial ATP synthase enzyme—distinct from all previously approved anti-tubercular drug classes . Bedaquiline is characterized by extremely high lipophilicity (clogP 7.25), extensive plasma protein binding (>99.9%), and an exceptionally long terminal elimination half-life of approximately 5.5 months .

Why Generic Substitution of Bedaquiline Fumarate with Other Anti-TB Agents Is Not Supported by Comparative Evidence


Bedaquiline fumarate occupies a unique pharmacologic niche within the anti-tuberculosis armamentarium due to its first-in-class mechanism of action—inhibition of mycobacterial ATP synthase—which confers activity against both drug-susceptible and multidrug-resistant M. tuberculosis strains, including those resistant to first-line agents such as isoniazid and rifampicin . Unlike fluoroquinolones (e.g., moxifloxacin, levofloxacin), which target DNA gyrase and exhibit cross-resistance within their class, bedaquiline lacks cross-resistance with any other approved anti-TB drug class, making it indispensable for MDR-TB regimens where alternative agents have failed . Furthermore, while delamanid and clofazimine share some overlapping indications in MDR-TB therapy, their pharmacokinetic profiles differ substantially: bedaquiline's 5.5-month half-life and extensive tissue distribution enable prolonged post-treatment suppression of mycobacterial regrowth, a property not replicated by delamanid (half-life ~30-38 hours) or clofazimine (half-life ~70 days) . Direct substitution without quantitative comparative evidence is therefore not clinically or scientifically justifiable.

Bedaquiline Fumarate: Quantified Differentiation Against Comparator Diarylquinolines and Alternative Anti-TB Agents


Efficacy Against Rv0678 Mutant Strains: Bedaquiline vs. Next-Generation Diarylquinoline TBAJ-876

In a murine model of tuberculosis, bedaquiline demonstrated reduced efficacy against an isogenic Rv0678 loss-of-function mutant strain compared to the wild-type H37Rv strain, with a MIC shift of 2-8×. However, the investigational diarylquinoline TBAJ-876 exhibited a MIC against the mutant that was 10-fold lower than that of bedaquiline . At doses ≥6.25 mg/kg, TBAJ-876 demonstrated greater efficacy against both wild-type and mutant strains compared to bedaquiline at 25 mg/kg when administered alone or in combination with pretomanid and linezolid .

Tuberculosis Drug Resistance Diarylquinoline

Cardiac Safety Profile: hERG Channel Inhibition of Bedaquiline Compared to Next-Generation Analogues

Bedaquiline exhibits potent inhibition of the hERG cardiac potassium channel, with an IC50 value of 1.6 µM, which contributes to clinically observed QTc interval prolongation . In comparative studies, second-generation diarylquinoline analogues bearing 3,5-dimethoxy-4-pyridyl C-units (including TBAJ-587 and TBAJ-876) demonstrated greatly attenuated hERG inhibitory activity relative to the parent compound, while retaining comparable or superior anti-mycobacterial potency . The metabolite-to-parent AUC ratio for bedaquiline fumarate ranges from 0.082 to 0.60, with the metabolite exhibiting an hERG IC50 of 1.73 µM, further contributing to cumulative cardiac liability .

Cardiotoxicity hERG QT Prolongation

Comparative Clinical Efficacy in MDR-TB: Bedaquiline vs. Delamanid and Fluoroquinolones

A network meta-analysis of 11 randomized controlled trials including 1,472 participants evaluated the comparative efficacy of five anti-tubercular drugs for MDR-TB treatment. Bedaquiline demonstrated a statistically significant odds ratio (OR) of 2.69 (95% CI: 1.02–7.43) for treatment success compared to placebo . In propensity-score-matched analysis of treatment outcomes, bedaquiline use in susceptible strains was associated with an adjusted OR of 2.58 (95% CI: 1.23–5.44) for treatment success . Comparative data for delamanid (OR 2.45, 95% CI: 1.36–4.89), moxifloxacin (OR 2.47, 95% CI: 1.01–7.31), and levofloxacin (OR 3.72, 95% CI: 1.53–9.04 for susceptible strains) showed overlapping confidence intervals, indicating no statistically significant superiority among these agents based on available evidence .

MDR-TB Clinical Outcome Network Meta-Analysis

Comparative Pharmacokinetic Exposure: Bedaquiline vs. Delamanid and Clofazimine

In a prospective cohort study of 99 patients with drug-resistant pulmonary tuberculosis receiving bedaquiline, delamanid, and/or clofazimine, median steady-state pharmacokinetic parameters were determined 4–6 weeks after drug initiation. Bedaquiline exhibited a median Cmin of 0.68 mg/L and median AUC0–24 of 30.6 mg·h/L . In contrast, delamanid demonstrated a median Cmin of 0.17 mg/L and AUC0–12 of 2.9 mg·h/L, while clofazimine showed a median Cmin of 0.52 mg/L and AUC0–24 of 16.1 mg·h/L . Bedaquiline's exposure was approximately 1.9-fold higher than clofazimine and more than 10-fold higher than delamanid based on AUC comparisons.

Pharmacokinetics AUC Cmin

Drug Loading Capacity for Long-Acting Injectable Formulations: Bedaquiline Fumarate Salt vs. Free Base

In the development of highly concentrated long-acting injectable (LAI) suspensions, bedaquiline fumarate salt demonstrated markedly superior drug loading capacity compared to the free base form. When the free base was used in suspension milling, a viscous paste was obtained at concentrations of 300 mg in 1 mL milling media, rendering further concentration impractical . In contrast, suspensions containing the fumarate salt remained easily flowing liquids at concentrations as high as 969.5 mg in 1 mL milling media, equivalent to 800 mg free base . This represents a >3.2-fold increase in achievable drug loading relative to the free base form.

Formulation Long-Acting Injectable Drug Loading

Solubility Enhancement via Solid Dispersion Formulations: Bedaquiline Fumarate BCS Class II Limitations

Bedaquiline fumarate (BQF) is classified as a BCS Class II drug, exhibiting poor aqueous solubility and dissolution rate that ultimately compromise oral bioavailability . Formulation studies using Soluplus®-based solid dispersion systems demonstrated that ternary solid dispersion (TSD) achieved a 20.43-fold increase in BQF solubility compared to unformulated drug substance, while binary solid dispersion (BSD) achieved a 14.31-fold increase . These enhancements were superior to those achieved with alternative polymers such as poloxamer 188, which showed lower solubility improvements in prior work. The amorphous form of BQF within the solid dispersion was confirmed by solid-state characterization, and cellular uptake in Caco-2 cell lines was significantly higher .

Bioavailability Solid Dispersion BCS Class II

Bedaquiline Fumarate: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Treatment of MDR-TB in Regimens Requiring Agents with Novel Mechanism of Action and No Cross-Resistance to First-Line Drugs

Given its first-in-class ATP synthase inhibition mechanism and demonstrated efficacy in MDR-TB (OR 2.69 vs. placebo), bedaquiline fumarate is the preferred agent for constructing salvage regimens in patients with confirmed resistance to rifampicin and isoniazid, or in cases where fluoroquinolone resistance has been documented . The compound's 5.5-month half-life and sustained exposure (AUC0–24 30.6 mg·h/L) support its use in both intensive and continuation phases of therapy .

Long-Acting Injectable Formulation Development Targeting Improved Adherence in TB Treatment

The fumarate salt form demonstrates >3.2-fold higher drug loading capacity compared to the free base (969.5 mg/mL as easy-flowing liquid vs. 300 mg/mL paste), making it the preferred starting material for developing high-concentration LAI suspensions . Sustained plasma concentrations beyond 3 months post-injection have been observed in rat models, supporting feasibility of 3-month or longer dosing intervals .

Oral Bioavailability Enhancement via Amorphous Solid Dispersion Formulations

Bedaquiline fumarate's BCS Class II classification necessitates formulation strategies to overcome poor aqueous solubility. Soluplus®-based ternary solid dispersions achieve 20.43-fold solubility enhancement, providing a validated benchmark for developing oral dosage forms with improved biopharmaceutical performance . This approach is particularly relevant for pediatric formulations or fixed-dose combination products where dose flexibility is required .

In Vitro Susceptibility Testing and Resistance Surveillance Programs

The documented 2-8× MIC shift in Rv0678 mutant strains and the comparative data showing TBAJ-876's 10-fold lower MIC against these mutants support the inclusion of bedaquiline fumarate as a reference standard in MIC determination panels for emerging diarylquinoline analogues . This is essential for monitoring the emergence of bedaquiline resistance in clinical isolates and evaluating the potency of next-generation compounds .

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